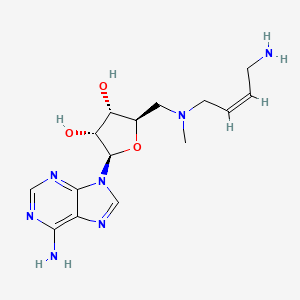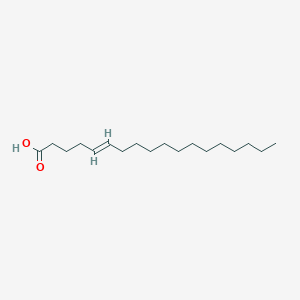
Tetrabromogold(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabromogold(1-) can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water and then adding potassium bromide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium tetrabromoaurate.
Industrial Production Methods: Industrial production of tetrabromogold(1-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromogold(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold or lower oxidation state gold compounds.
Substitution: It can undergo ligand exchange reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or thiols under mild conditions.
Major Products:
Oxidation: Formation of gold(III) compounds.
Reduction: Formation of elemental gold or gold(I) compounds.
Substitution: Formation of gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrabromogold(1-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of tetrabromogold(1-) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrabromoaurate
- Potassium tetrabromoaurate
- Gold(III) bromide
Comparison: Tetrabromogold(1-) is unique due to its specific oxidation state and ligand environment. Compared to other gold compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
AuBr4- |
|---|---|
Molekulargewicht |
516.58 g/mol |
IUPAC-Name |
tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChI-Schlüssel |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES |
Br[Au-](Br)(Br)Br |
Kanonische SMILES |
Br[Au-](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)







